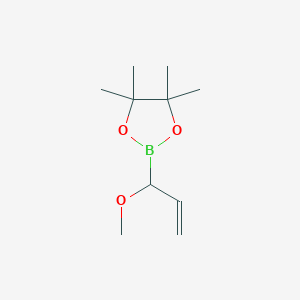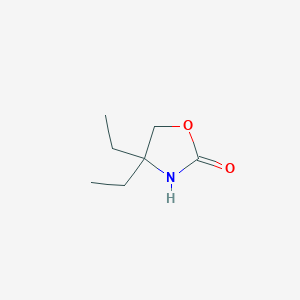
3-Nitro-N-(2-vinylbenzyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-N-(2-vinylbenzyl)aniline is an organic compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol It is a derivative of aniline, featuring a nitro group at the 3-position and a vinylbenzyl group at the N-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(2-vinylbenzyl)aniline typically involves the nitration of N-(2-vinylbenzyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the aniline ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-N-(2-vinylbenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The vinyl group can undergo hydrogenation to form the corresponding ethyl derivative.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 3-Amino-N-(2-vinylbenzyl)aniline.
Hydrogenation: 3-Nitro-N-(2-ethylbenzyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Nitro-N-(2-vinylbenzyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its reactive vinyl group.
Wirkmechanismus
The mechanism of action of 3-Nitro-N-(2-vinylbenzyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological macromolecules. The vinyl group can participate in polymerization reactions, leading to the formation of cross-linked networks .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitroaniline: Similar structure but lacks the vinylbenzyl group.
N-(2-vinylbenzyl)aniline: Similar structure but lacks the nitro group.
4-Nitro-N-(2-vinylbenzyl)aniline: Similar structure but with the nitro group at the 4-position.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological systems .
Eigenschaften
Molekularformel |
C15H14N2O2 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
N-[(2-ethenylphenyl)methyl]-3-nitroaniline |
InChI |
InChI=1S/C15H14N2O2/c1-2-12-6-3-4-7-13(12)11-16-14-8-5-9-15(10-14)17(18)19/h2-10,16H,1,11H2 |
InChI-Schlüssel |
RCRFXAIBYUEXLB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1CNC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B14132974.png)
![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)


